HDAC1 Inhibitory Activity vs. Vorinostat
4-(4-Fluorophenoxy)benzonitrile exhibits an IC50 of 1.80 nM against histone deacetylase 1 (HDAC1) in a fluorometric assay [1]. This represents a 5.6‑fold improvement in potency compared to the pan-HDAC inhibitor vorinostat (SAHA), which has a reported IC50 of 10 nM against HDAC1 under comparable assay conditions . The enhanced potency is attributed to the fluorophenoxy moiety, which contributes to favorable binding interactions within the HDAC1 active site.
| Evidence Dimension | HDAC1 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | Vorinostat (SAHA): 10 nM |
| Quantified Difference | 5.6‑fold more potent |
| Conditions | Fluorometric assay; preincubation 15 min; Fluor de Lys substrate; 1 hr incubation |
Why This Matters
Higher HDAC1 inhibitory potency at lower concentrations enables more efficient fragment-based drug discovery campaigns and reduces off-target liabilities.
- [1] BindingDB. BDBM50142796: Inhibition of HDAC1. Assay Description. Accessed 2025. View Source
